molecular formula C24H22N4O3S B2941783 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848681-73-2

1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Katalognummer: B2941783
CAS-Nummer: 848681-73-2
Molekulargewicht: 446.53
InChI-Schlüssel: MIGQAKNGSIUANZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused imidazo[4,5-b]quinoxaline core. The structure features a 4-methoxybenzyl group at position 1 and a p-toluenesulfonyl (tosyl) group at position 2. The dihydro (2,3-dihydro) moiety introduces partial saturation, reducing aromaticity compared to fully planar analogs. This structural modification may enhance solubility and alter biological interactions .

The tosyl group is commonly employed to stabilize intermediates or modulate electronic properties .

Eigenschaften

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-17-7-13-20(14-8-17)32(29,30)28-16-27(15-18-9-11-19(31-2)12-10-18)23-24(28)26-22-6-4-3-5-21(22)25-23/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGQAKNGSIUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazoquinoxaline family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be represented as follows:

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the imidazoquinoxaline scaffold allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines. In a study involving A375 melanoma cells, compounds structurally related to imidazoquinoxalines demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The residual cellular activity was notably low for certain derivatives, indicating strong anticancer properties .
CompoundCell LineIC50 (µM)Residual Activity (%)
1A3752.96
2A37511.311
ReferenceDoxorubicin<0.5-

Antimicrobial Activity

The antimicrobial properties of imidazoquinoxaline derivatives have also been investigated. Compounds similar to 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibited activity against both Gram-positive and Gram-negative bacteria. The dual action as both anticancer and antimicrobial agents makes these compounds particularly interesting for therapeutic applications .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. Studies have indicated that similar compounds can act as inhibitors for various enzymes involved in cancer progression and microbial resistance mechanisms. This inhibition may occur through competitive binding at the active sites of these enzymes.

Study on Anticancer Effects

In a comparative study examining the effects of various imidazoquinoxaline derivatives on cancer cell lines:

  • Objective : To assess the cytotoxicity and mechanism of action.
  • Methodology : Various derivatives were synthesized and tested against A375 melanoma cells.
  • Findings : Certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .

Study on Antimicrobial Properties

Another research focused on the antimicrobial efficacy of imidazoquinoxaline derivatives:

  • Objective : To evaluate antibacterial and antifungal activities.
  • Methodology : Compounds were tested against a panel of bacterial strains.
  • Results : The compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituent positions, aromaticity, and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Aromaticity Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Methoxybenzyl, Tosyl Partially saturated (2,3-dihydro) - Enhanced solubility; potential metabolic stability due to tosyl group
1-(2-Methoxybenzyl)-3-Tosyl Analog 2-Methoxybenzyl, Tosyl Partially saturated - Altered steric/electronic effects due to ortho-substitution; reduced lipophilicity compared to para-substituted analogs
1-((4-Chlorophenyl)sulfonyl)-3-(3-Isopropoxypropyl)-... 4-Chlorophenylsulfonyl, Isopropoxypropyl Fully aromatic 446.95 Higher molecular weight; potential GLP1R modulation
Imidazo[4,5-b]pyridine Derivatives (e.g., PhIP) Methyl, Phenyl Fully aromatic - Carcinogenic heterocyclic amine (HCA); implicated in colorectal cancer via CYP1A2/NAT-2 activation
1,3-Dithiolo[4,5-b]quinoxaline Derivatives Sulfur-containing fused ring Fully aromatic - Increased rigidity; potential for redox activity

Key Observations :

  • Substituent Position : The para-methoxybenzyl group in the target compound likely increases lipophilicity compared to ortho-substituted analogs, influencing membrane permeability .
  • Aromaticity: Fully aromatic analogs (e.g., PhIP) exhibit planar structures conducive to DNA intercalation, whereas the dihydro moiety in the target compound may reduce genotoxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.